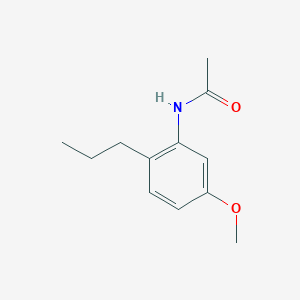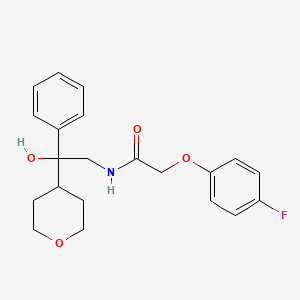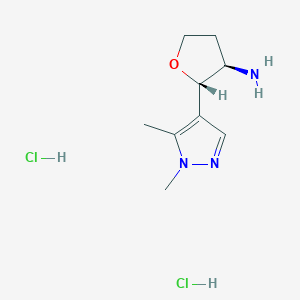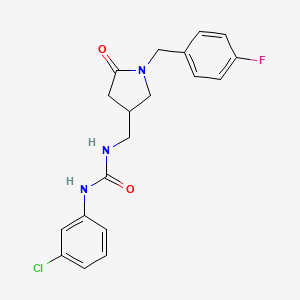
1-(3-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Compound 1" and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology and CNS Agents
Compounds with specific structural features, such as pyrrolidinyl and phenyl substitutions, have been explored for their potential activities within the central nervous system (CNS). For instance, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas showed anxiolytic activity and muscle relaxant properties, indicating a potential application in neuropharmacology and as CNS agents. These findings suggest that compounds with similar structural motifs could be investigated for their effects on neurological pathways and disorders (Rasmussen et al., 1978).
Antidepressant Properties
Research into unsymmetrical ureas, including those with indole derivatives linked to aniline moieties, has been conducted to evaluate their potential as antidepressants. This research area focuses on the inhibition of 5-HT reuptake combined with 5-HT(1B/1D) antagonistic activities, aiming to enhance serotonergic neurotransmission. This approach provides a novel pathway toward developing efficient antidepressants, highlighting a possible application for compounds with related structural features (Matzen et al., 2000).
Anticancer Research
Derivatives of urea, particularly those involving aryl and phenyl groups, have been synthesized and tested for their antiproliferative activity against various cancer cell lines. This line of research underscores the potential of such compounds in anticancer drug development. The structure-activity relationship (SAR) studies of these compounds can inform the design of new anticancer agents, suggesting that similar compounds could be explored for their efficacy in inhibiting tumor growth and proliferation (Feng et al., 2020).
Nonlinear Optical Materials
The study of novel chalcone derivatives, including those with chlorophenyl and pyridinyl groups, for their electro-optic properties indicates potential applications in the field of nonlinear optics. Such materials are investigated for their high second harmonic generation efficiency and could be pivotal in developing new optoelectronic devices. This suggests an avenue for research into similar compounds for use in optoelectronics and photonics (Rahmani et al., 2018).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-15-2-1-3-17(9-15)23-19(26)22-10-14-8-18(25)24(12-14)11-13-4-6-16(21)7-5-13/h1-7,9,14H,8,10-12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAMURNJAMYWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

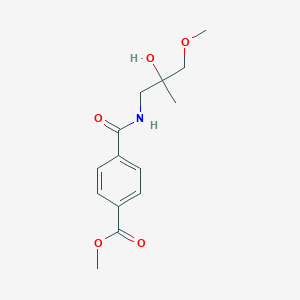
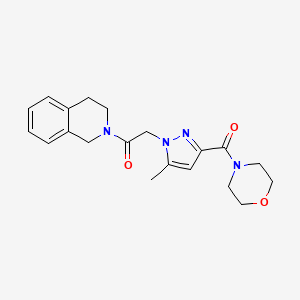
![3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2845506.png)
![4-[(2-Iodophenyl)carbonyl]morpholine](/img/structure/B2845510.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)
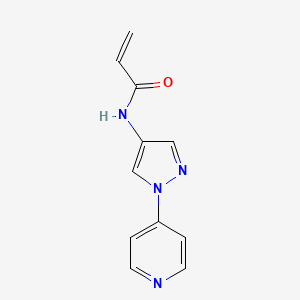

![1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2845516.png)
![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)

